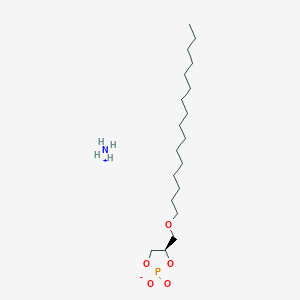
azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phospholane ring and a long hexadecoxymethyl chain. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide typically involves multiple steps, starting with the preparation of the phospholane ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The hexadecoxymethyl group is then introduced via a nucleophilic substitution reaction, often using a suitable alkylating agent. The final step involves the oxidation of the phospholane ring to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents optimized for large-scale production is also common.
Chemical Reactions Analysis
Types of Reactions
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide group back to its original state.
Substitution: The hexadecoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The phospholane ring and hexadecoxymethyl chain play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phospholane Derivatives: Compounds with similar phospholane rings but different substituents.
Long-Chain Alkyl Phosphates: Compounds with long alkyl chains and phosphate groups.
Uniqueness
Azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2lambda5-dioxaphospholane 2-oxide stands out due to its unique combination of a phospholane ring and a long hexadecoxymethyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H42NO5P |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
azanium;(4R)-4-(hexadecoxymethyl)-2-oxido-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C19H39O5P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-18-23-25(20,21)24-19;/h19H,2-18H2,1H3,(H,20,21);1H3/t19-;/m1./s1 |
InChI Key |
ACJRKXHGGHOLQE-FSRHSHDFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H]1COP(=O)(O1)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC1COP(=O)(O1)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















